molecular formula C12H19NO5 B14028093 5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2920395-78-2

5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B14028093
CAS No.: 2920395-78-2
M. Wt: 257.28 g/mol
InChI Key: ARWVJMVVCLNHHY-UHFFFAOYSA-N
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Description

5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid is a compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol . It is known for its unique bicyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is often used in organic synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine (TEA).

Major Products

Scientific Research Applications

5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can undergo deprotection under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The bicyclic structure provides stability and rigidity, making it an ideal scaffold for drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its oxabicyclic ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and drug development .

Properties

CAS No.

2920395-78-2

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-10(2,3)18-9(16)13-12-4-11(5-12,8(14)15)6-17-7-12/h4-7H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

ARWVJMVVCLNHHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(COC2)C(=O)O

Origin of Product

United States

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